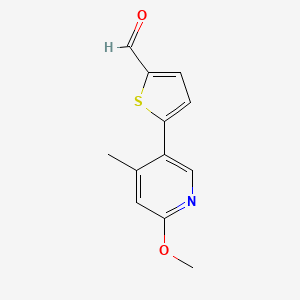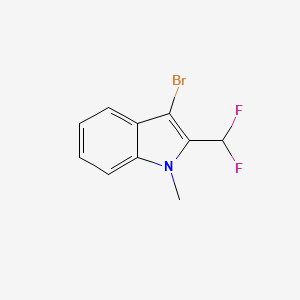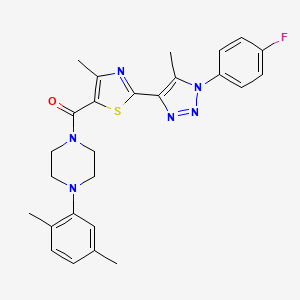
6-(tert-Butyl)picolinonitrile
Overview
Description
Scientific Research Applications
Medicinal Chemistry
6-(tert-Butyl)picolinonitrile serves as a versatile intermediate in the synthesis of various biologically active molecules. Its cyano group can be transformed into amino, methyl, amido, and other functional groups, which are pivotal in drug design and synthesis .
Organic Chemistry
In organic synthesis, the tert-butyl group is known for its steric effects, which can influence the reactivity and stability of molecules. 6-(tert-Butyl)picolinonitrile can be used to introduce tert-butyl groups into complex organic compounds, aiding in the development of new synthetic methodologies .
Microelectronics
The tert-butyl group’s ability to enhance the free volume of molecular chains makes derivatives like 6-(tert-Butyl)picolinonitrile valuable in the creation of low-dielectric materials for microelectronics applications, contributing to the development of insulation layers and buffer coatings .
Polymer Science
In polymer science, the introduction of tert-butyl groups can improve the solubility and dielectric properties of polymers. 6-(tert-Butyl)picolinonitrile could be utilized in the synthesis of novel polymers with specific properties such as low dielectric constants and high thermal stability .
Materials Science
The tert-butyl moiety in 6-(tert-Butyl)picolinonitrile can be leveraged to synthesize materials with low dielectric constants, which are crucial in the manufacturing of electronic devices. This application is significant in the advancement of materials that support the miniaturization of electronic components .
Chemical Synthesis
6-(tert-Butyl)picolinonitrile can be employed in various chemical transformations, including the synthesis of tertiary butyl esters, which find extensive applications in synthetic organic chemistry. It can facilitate the direct introduction of protective groups in a variety of organic compounds .
Biochemistry
The tert-butyl group’s unique reactivity pattern is important in biochemistry for its role in biosynthetic and biodegradation pathways. 6-(tert-Butyl)picolinonitrile could be used to study the impact of tert-butyl groups on biological systems and their potential applications in biocatalytic processes .
Pharmaceuticals
Tert-butyl alcohol, related to the tert-butyl group in 6-(tert-Butyl)picolinonitrile, is used in the lyophilization of pharmaceuticals. It enhances the solubility of hydrophobic drugs and improves product stability. By extension, 6-(tert-Butyl)picolinonitrile could be explored for similar advantages in pharmaceutical formulations .
Mechanism of Action
Target of Action
It is known that the compound is a significant intermediate of 1h-indazole derivatives , which have been reported to have various biological activities .
Biochemical Pathways
The tert-butyl group, a component of the compound, is known to have unique reactivity patterns and is involved in various biosynthetic and biodegradation pathways .
Result of Action
As an intermediate of 1H-indazole derivatives, it may contribute to the diverse biological activities of these compounds, including anticancer, antiviral, antibacterial, and anti-inflammatory effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-(tert-Butyl)picolinonitrile . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets.
properties
IUPAC Name |
6-tert-butylpyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-10(2,3)9-6-4-5-8(7-11)12-9/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTRGBQIDGXNHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=N1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2936391.png)


![[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]methanamine](/img/structure/B2936394.png)



![(Z)-3-(4-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2936404.png)
![3-[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-propanoic acid](/img/structure/B2936405.png)
![2-Propan-2-yl-1-[1-(pyridin-3-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2936406.png)


